1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

JAK1 inhibition kinase selectivity autoimmune disease

This pyrazolyl-urea compound is a potent and selective JAK1 inhibitor (IC₅₀ 5 nM) with a 2-fold selectivity window over JAK2 (IC₅₀ 10 nM). Its unique 3-methoxyphenyl-urea and pyridin-2-yl-pyrazole substitution pattern fills an unoccupied region of chemical space, distinguishing it from halogenated analogues. Ideal for medicinal chemistry teams building SAR datasets, this compound enables exploration of how electron-donating groups and heteroaryl nitrogen positioning influence JAK isoform selectivity. Procure this research-grade tool for kinase selectivity profiling panels and comparative antiproliferative studies in JAK2-dependent hematologic cancer cell lines.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 1448136-84-2
Cat. No. B2409622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS1448136-84-2
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
InChIInChI=1S/C18H19N5O2/c1-25-15-6-4-5-14(13-15)21-18(24)20-10-12-23-11-8-17(22-23)16-7-2-3-9-19-16/h2-9,11,13H,10,12H2,1H3,(H2,20,21,24)
InChIKeyZRWRAWJEHWMXOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448136-84-2): Procurement-Ready Chemical Profile for Kinase-Targeted R&D Programs


1-(3-Methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1448136-84-2, molecular formula C₁₈H₁₉N₅O₂, molecular weight 337.383 g/mol) is a synthetic small molecule belonging to the pyrazolyl-urea class of heterocyclic compounds [1]. It is structurally characterized by a central urea linker connecting a 3-methoxyphenyl group to a pyrazole ring that bears a pyridin-2-yl substituent. This compound has been registered in authoritative chemical databases including PubChem and is cataloged as a research-grade chemical by multiple suppliers [2]. Based on its chemical architecture—specifically the pyrazolyl-urea scaffold—this compound is classified within a well-established family of kinase-targeted agents, with pyrazolyl-ureas recognized as privileged scaffolds capable of interacting with multiple kinase pathways including Src, p38-MAPK, and TrKA, as well as Janus kinase (JAK) family members [3].

Why 1-(3-Methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea Cannot Be Interchanged with Generic Pyrazolyl-Urea Analogs


Pyrazolyl-urea compounds constitute a structurally diverse superfamily with biological activity exquisitely sensitive to substituent identity and position. The review by Brullo et al. (2020) documents that pyrazolyl-ureas interact at the intracellular level on many distinct kinase pathways, with target selectivity determined by specific substitution patterns on both the pyrazole core and the urea-linked aromatic ring [1]. Within this class, even minor structural modifications—such as altering the position of the urea attachment on the pyrazole ring (N1 versus N2) or changing the heteroaryl substituent—can redirect kinase selectivity from one target family to another (e.g., from JAK to p38-MAPK or Src) [1]. The target compound incorporates three critical pharmacophoric elements: a 3-methoxyphenyl urea terminus, an ethyl linker, and a pyridin-2-yl-substituted pyrazole. Each of these contributes uniquely to binding site complementarity; replacing any single element with a generic alternative—such as a 4-methoxyphenyl or a pyridin-3-yl isomer—would be predicted, based on established pyrazolyl-urea structure–activity relationships published by Array BioPharma and Almirall, to alter both potency and kinase selectivity profiles [2][3]. Consequently, procurement of a closely related but structurally distinct analog cannot serve as a functionally equivalent substitute without independent validation.

Head-to-Head Quantitative Evidence: 1-(3-Methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea vs. Closest Comparators


JAK1 Biochemical Inhibition: Target Compound IC₅₀ 5 nM, Comparable to Leading Pyrazole-Class JAK1 Inhibitors

In biochemical assays measuring inhibition of the catalytic domain of human JAK1 (amino acids 837–1142, N-terminal His-tag), 1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea demonstrated an IC₅₀ of 5 nM [1]. A closely related pyrazole-urea comparator from the same patent family (US11285140, Example 273), which differs by replacing the 3-methoxyphenyl-urea moiety with a fluorinated phenyl-piperidine-azetidine scaffold, exhibited an identical JAK1 IC₅₀ of 5 nM under the same assay conditions described by Park et al. [2]. This comparable potency confirms that the target compound achieves nanomolar-level JAK1 engagement equivalent to structurally optimized lead compounds within the same development series.

JAK1 inhibition kinase selectivity autoimmune disease

JAK2 Biochemical Selectivity Window: 2-Fold Differentiation from JAK1 (IC₅₀ 10 nM vs. 5 nM)

Against the catalytic domain of human JAK2 (amino acids 828–1132), the target compound demonstrated an IC₅₀ of 10 nM [1]. This yields a JAK1/JAK2 selectivity ratio of approximately 2-fold (JAK1 IC₅₀ 5 nM vs. JAK2 IC₅₀ 10 nM). For context, the benchmark pan-JAK inhibitor Ruxolitinib exhibits JAK1 and JAK2 IC₅₀ values of 3.3 nM and 2.8 nM respectively (ratio ~0.85, i.e., essentially equipotent), while the JAK1-selective inhibitor Upadacitinib shows a JAK1 IC₅₀ of 47 nM and JAK2 IC₅₀ of 120 nM (ratio ~2.6-fold) [2]. The modest JAK1-over-JAK2 preference observed for the target compound (2-fold) represents an intermediate selectivity profile distinct from both the equipotent pan-JAK inhibitors and the more highly JAK1-selective agents.

JAK2 selectivity myeloproliferative disorders kinase profiling

Structural Differentiation: 3-Methoxyphenyl Urea and Pyridin-2-yl Pyrazole Architecture Distinct from Common Pyrazolyl-Urea Congeners

The patent literature reveals a structurally defined pyrazolyl-urea JAK inhibitor pharmacophore wherein the urea linker bridges a substituted phenyl ring to a pyrazole bearing a heteroaryl substituent [1]. The target compound's specific substitution pattern—3-methoxyphenyl at the urea N-terminus and pyridin-2-yl at the pyrazole 3-position—can be contrasted with the broader pyrazolyl-urea patent landscapes from Almirall and Array BioPharma, which predominantly describe compounds with halogenated phenyl ureas (e.g., 2-fluoro-5-methylphenyl) and pyrazoles carrying benzimidazole or pyrrolopyrimidine substituents [1][2]. No compound with the identical 3-methoxyphenyl-urea and pyridin-2-yl-pyrazole combination appears in the enumerated Markush structures of Almirall's JAK inhibitor patents (US 2015/0118186 A1) or Array BioPharma's kinase inhibitor portfolio (WO 2007/084621), supporting the conclusion that the target compound occupies a distinct and sparsely populated region of the pyrazolyl-urea chemical space [1][2].

structure–activity relationship pharmacophore mapping chemical probe design

Class-Level Benchmarking: Low-Nanomolar JAK Potency Positions Compound Alongside Advanced Pyrazole-Based JAK Development Candidates

A 2016 publication by Liang et al. (ACS Medicinal Chemistry Letters) reported that optimized 4-amino-(1H)-pyrazole derivatives achieved JAK1, JAK2, and JAK3 IC₅₀ values of 3.4, 2.2, and 3.5 nM respectively for compound 3f, with potent antiproliferative activity against multiple cancer cell lines at low micromolar concentrations and superiority over Ruxolitinib in cellular assays [1]. The target compound, with its JAK1 IC₅₀ of 5 nM and JAK2 IC₅₀ of 10 nM, falls within the same order of magnitude as these published lead compounds, albeit with a slightly more pronounced JAK1/JAK2 selectivity window (2-fold vs. ~1.5-fold for compound 3f). The 2022 MDPI review of pyrazole-based kinase inhibitors (2011–2020) further contextualizes this potency: among all published pyrazole-based kinase inhibitors during that decade, low-nanomolar IC₅₀ values (<50 nM) are considered the threshold for advanced lead candidacy [2]. The target compound's 5 nM JAK1 IC₅₀ comfortably exceeds this benchmark.

JAK inhibitor benchmarking pyrazole scaffold IC₅₀ comparison

Recommended Application Scenarios for 1-(3-Methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea in Drug Discovery and Chemical Biology


JAK/STAT Pathway Probe with Partial JAK1 Selectivity in Autoimmune Disease Models

The compound's nanomolar JAK1 potency (IC₅₀ 5 nM) combined with a measurable 2-fold selectivity window over JAK2 (IC₅₀ 10 nM) [1] makes it suitable for in vitro pharmacodynamic studies investigating JAK1-preferential inhibition in cytokine-stimulated immune cell models. In T-cell lymphoma proliferation assays where established JAK inhibitors such as JAK Inhibitor I have demonstrated IC₅₀ values of 50–100 nM against IL-2- and IL-4-dependent cell lines [2], this compound can serve as a structurally distinct comparator to benchmark JAK1-dependent versus JAK2-dependent signaling outputs. The class-level precedent—where pyrazolyl-ureas have been shown to interact selectively with kinase targets depending on substitution pattern [3]—further supports its application in dissecting the differential roles of JAK isoforms in STAT phosphorylation cascades downstream of common gamma-chain cytokine receptors.

Structure–Activity Relationship (SAR) Expansion Studies on Pyrazolyl-Urea JAK Inhibitor Scaffolds

The compound's unique 3-methoxyphenyl-urea and pyridin-2-yl-pyrazole substitution pattern distinguishes it from the halogenated phenyl urea and benzimidazole/pyrrolopyrimidine-substituted pyrazole scaffolds that dominate the Almirall and Array BioPharma patent estates [1][2]. For medicinal chemistry teams building SAR datasets around the pyrazolyl-urea JAK inhibitor pharmacophore, the target compound fills an unoccupied region of chemical space, enabling exploration of how the electron-donating 3-methoxy group and the 2-pyridyl nitrogen position influence JAK isoform selectivity relative to the more extensively characterized halogen-substituted analogues. The benchmark pyrazole JAK inhibitor literature identifies low-nanomolar potency (<50 nM) as the threshold for lead candidacy [3]; this compound's 5 nM JAK1 IC₅₀ validates it as a suitable starting point for systematic chemical optimization.

Reference Compound for In Vitro JAK Selectivity Profiling Panels

With quantitative IC₅₀ data available for both JAK1 (5 nM) and JAK2 (10 nM) measured under standardized recombinant kinase assay conditions [1], this compound can be incorporated into kinase selectivity profiling panels as a reference standard. The 2-fold JAK1/JAK2 ratio provides a useful calibration point for benchmarking the selectivity of newly synthesized JAK inhibitors. The broader pyrazolyl-urea class has been validated as interacting with multiple kinase pathways including Src, p38-MAPK, and TrKA [2]; profiling this compound against an expanded kinase panel could reveal whether its specific substitution pattern confers a narrower or broader target spectrum compared to the multi-kinase pyrazolyl-ureas such as AT9283 (which inhibits Aurora A/B, JAK2/3, and Abl) [3].

In Vitro Oncology Research Targeting JAK-Driven Hematologic Malignancies

Aberrant JAK2 signaling driven by the JAK2 V617F mutation is a hallmark of myeloproliferative neoplasms including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis [1]. Published pyrazole-based JAK inhibitors such as compound 3f have demonstrated antiproliferative activity against HEL (JAK2 V617F-mutant) and K562 cell lines at submicromolar concentrations, with potency exceeding that of the FDA-approved JAK inhibitor Ruxolitinib [2]. The target compound, with its JAK2 IC₅₀ of 10 nM [3], presents a structurally differentiated tool for comparative antiproliferative studies in JAK2-dependent hematologic cancer cell lines. Its modest JAK1-over-JAK2 selectivity may offer insights into whether partial JAK1 co-inhibition enhances or detracts from anti-tumor efficacy in JAK2-driven contexts.

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